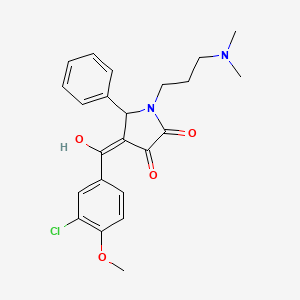

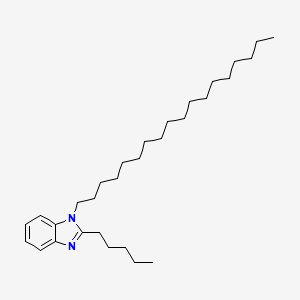

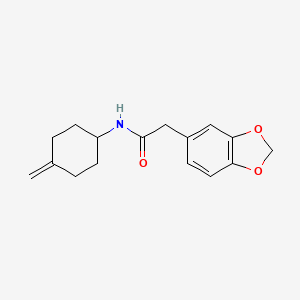

![molecular formula C20H17N5OS B3018051 2-((1-苯基-1H-吡唑并[3,4-d]嘧啶-4-基)硫代)-N-(间甲苯基)乙酰胺 CAS No. 335223-30-8](/img/structure/B3018051.png)

2-((1-苯基-1H-吡唑并[3,4-d]嘧啶-4-基)硫代)-N-(间甲苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide" is a complex organic molecule that is likely to have interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds, which can be used to infer some aspects of the compound . For instance, the papers discuss 2-phenyl-N-(pyrazin-2-yl)acetamide, which shares some structural similarities, such as the presence of a phenyl group and an acetamide moiety .

Synthesis Analysis

The synthesis of related compounds, such as 2-phenyl-N-(pyrazin-2-yl)acetamide, involves a coupling reaction, followed by crystallization using a toluene and methanol mixture . This suggests that the synthesis of "2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide" might also involve similar coupling reactions, possibly with additional steps to introduce the thio and pyrazolo[3,4-d]pyrimidin groups.

Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using various spectroscopic techniques and confirmed by single-crystal X-ray diffraction . These compounds crystallize in the monoclinic space group and exhibit intramolecular hydrogen bonding, which contributes to their stability. The geometrical parameters obtained from X-ray diffraction data are in good agreement with those calculated using density functional theory (DFT) . It is reasonable to assume that "2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide" would also exhibit a well-defined crystalline structure with specific intramolecular interactions.

Chemical Reactions Analysis

Although the provided papers do not detail specific chemical reactions for the compound , they do describe the stability of the molecule arising from hyper-conjugative interactions and charge delocalization, as analyzed using natural bond orbital (NBO) analysis . This implies that "2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide" may also participate in reactions that involve these stabilizing interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized by a variety of techniques, including FTIR, NMR, thermogravimetric analysis, differential thermal analysis, and UV-Visible spectroscopy . These compounds show strong intermolecular hydrogen bonding in the crystal, which likely affects their melting points and solubility . The HOMO and LUMO analysis of these compounds indicates charge transfer within the molecule, which could be relevant for the electronic properties of "2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide" . Additionally, the first hyperpolarizability calculated for these compounds suggests potential applications in nonlinear optics, which might also be an area of interest for the compound .

科学研究应用

放射性合成用于影像应用

一个值得注意的应用是在放射性药物领域,其中已合成相关化合物用于正电子发射断层扫描 (PET) 的成像目的。例如,一系列结构上密切相关的 2-苯基吡唑并[1,5-a]嘧啶乙酰胺已被报道为转运蛋白 (18 kDa) 的选择性配体,并已合成用于神经炎症过程的体内成像。这些化合物对转运蛋白表现出亚纳摩尔亲和力,表明它们在神经系统疾病中进行详细的 PET 成像研究的潜力 (Damont 等,2015)。

抗菌活性

另一个重要的应用是在抗菌研究中,其中衍生物已显示出对各种菌株的功效。已合成并评估了含有吡唑并[3,4-d]嘧啶-4-基部分的化合物,以了解其抗菌特性,展示了这些衍生物在开发新型抗菌剂方面的潜力。这项研究突出了此类化合物的化学多样性和生物活性,为对抗微生物耐药性斗争开辟了进一步探索的途径 (Bondock 等,2008)。

抗癌研究

在抗癌研究中,已研究了所述化合物的衍生物对各种癌细胞系的细胞毒活性。研究重点是修饰化学结构以增强抗癌功效,证明了该化合物作为开发新型抗癌药物的支架的潜力。这项研究提供了对作用的分子机制和这些化合物在肿瘤学中的潜在治疗应用的见解 (Al-Sanea 等,2020)。

电子结构和分子对接

此外,该化合物及其衍生物一直是计算化学研究的主题,包括分子对接和电子结构分析。这些研究旨在了解化合物与分子水平的生物靶点的相互作用,为设计更有效和选择性的治疗剂提供有价值的见解。此类研究强调了计算方法在药物发现中的重要性以及该化合物在开发新疗法中的潜力 (Shukla 和 Yadava,2020)。

未来方向

The future directions for “2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide” and similar compounds could involve further development and testing as kinase inhibitors for the treatment of various diseases, including cancer . Given their ability to mimic the adenine ring of ATP and bind to kinase active sites, these compounds have potential for targeted therapeutic applications .

作用机制

Target of Action

The compound, also known as N-(3-methylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide, primarily targets kinase proteins . These proteins play a crucial role in regulating cellular processes such as cell division, metabolism, and signal transduction . The compound has been found to inhibit the activity of several kinases, including Tyrosine-protein kinase Lyn , Proto-oncogene tyrosine-protein kinase Src , and Tyrosine-protein kinase Lck .

Mode of Action

The compound interacts with its targets by mimicking the adenine ring of ATP . This allows the compound to bind to the hinge region in kinase active sites . The similarities in kinase ATP sites can be exploited to direct the activity and selectivity of the compound to multiple oncogenic targets .

Biochemical Pathways

The compound affects various biochemical pathways by inhibiting the activity of kinase proteins. This results in the disruption of several cellular processes, including cell division and signal transduction . The inhibition of these kinases can lead to the suppression of oncogenic pathways, thereby inhibiting the growth and proliferation of cancer cells .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability and its overall effectiveness as a therapeutic agent .

Result of Action

The compound’s action results in significant molecular and cellular effects. For instance, it has been found to induce apoptosis and arrest the cell cycle in cancer cells . Furthermore, it has shown potent anti-proliferative activities against certain cancer cells .

属性

IUPAC Name |

N-(3-methylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5OS/c1-14-6-5-7-15(10-14)24-18(26)12-27-20-17-11-23-25(19(17)21-13-22-20)16-8-3-2-4-9-16/h2-11,13H,12H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJEVDCCIIIBOEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

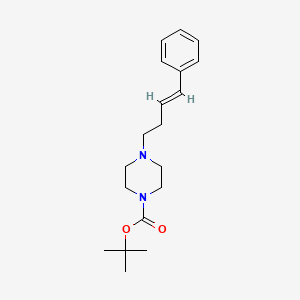

![1-[(3-Chloro-6-nitro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B3017972.png)

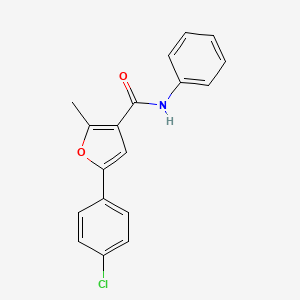

![1-(4-fluorophenyl)-N-[(pyridin-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B3017975.png)

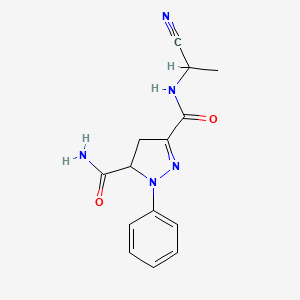

![(E)-N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B3017977.png)

![3-[2-(2-Fluoro-phenylamino)-thiazol-4-yl]-8-methoxy-chromen-2-one](/img/structure/B3017983.png)

![2-Bromo-5-[(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B3017990.png)